molecular formula C20H19NO3S B2884290 N-(4-ethoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 868154-37-4

N-(4-ethoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide

Cat. No.: B2884290
CAS No.: 868154-37-4
M. Wt: 353.44
InChI Key: WHFKNWZQRPYODP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a furan-2-carboxamide derivative characterized by:

  • Furan core: A five-membered aromatic ring with oxygen as the heteroatom.
  • Amide substituent: A 4-ethoxyphenyl group attached to the amide nitrogen.
  • 5-Position substituent: A phenylsulfanylmethyl (-CH₂-S-Ph) group, introducing a thioether linkage. This sulfur-based substituent enhances lipophilicity compared to oxygen analogs .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-2-23-16-10-8-15(9-11-16)21-20(22)19-13-12-17(24-19)14-25-18-6-4-3-5-7-18/h3-13H,2,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFKNWZQRPYODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

Compound Name 5-Position Substituent Key Properties/Effects Reference
Target Compound Phenylsulfanylmethyl Increased lipophilicity; moderate polarity
5-(3,4-Dichlorophenyl)-furan-2-carboxamide 3,4-Dichlorophenyl Enhanced electron-withdrawing effects
5-Nitro-N-(thiazol-2-yl)furan-2-carboxamide Nitro (-NO₂) High reactivity; potential antimicrobial activity
N-(4-Bromophenyl)furan-2-carboxamide None (simple furan) Reduced steric hindrance; lower molecular weight

Key Observations :

  • Thioether vs. oxygen ethers: The phenylsulfanylmethyl group in the target compound offers greater metabolic stability than oxygen-linked analogs (e.g., phenoxymethyl in ) due to sulfur’s lower electronegativity .

Amide Nitrogen Substituent Diversity

Compound Name Amide Substituent Impact on Properties Reference
Target Compound 4-Ethoxyphenyl Electron-donating; may improve solubility N/A
N-(5-Nitrothiazol-2-yl)furan-2-carboxamide 5-Nitrothiazol-2-yl Enhanced hydrogen bonding; antimicrobial
N-(4-Sulfamoylphenyl)furan-2-carboxamide 4-Sulfamoylphenyl High polarity; potential renal excretion
N-(3,5-Dimethylphenyl)furan-2-carboxamide 3,5-Dimethylphenyl Increased steric bulk; reduced solubility

Key Observations :

  • 4-Ethoxyphenyl in the target compound balances lipophilicity and solubility, as ethoxy groups moderately donate electrons without excessive bulk .

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